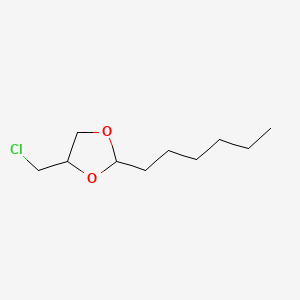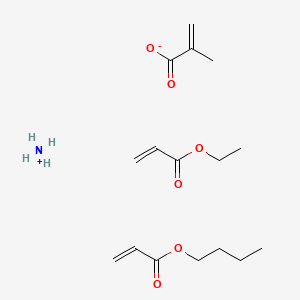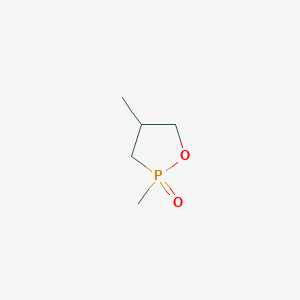
2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one is an organophosphorus compound that features a five-membered ring structure containing both phosphorus and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one typically involves the reaction of phosphorus trichloride with an appropriate diol, followed by oxidation. One common method includes the use of 2,4-dimethyl-1,3-propanediol as a starting material. The reaction proceeds under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the oxaphospholane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The phosphorus atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholanes depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also participate in the formation of reactive intermediates that facilitate chemical transformations. The specific pathways and targets depend on the context of its use, such as in catalysis or as a reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-1,3-dioxolane: Similar ring structure but contains two oxygen atoms instead of phosphorus.
2,4-Dimethyl-1,2-dioxaphospholane: Contains an additional oxygen atom in the ring.
2,4-Dimethyl-1,2lambda~5~-oxaphospholane: Lacks the ketone functional group present in 2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one.
Uniqueness
This compound is unique due to the presence of both phosphorus and oxygen in its ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with metals makes it a valuable compound in both academic research and industrial applications.
Propriétés
Numéro CAS |
56767-92-1 |
|---|---|
Formule moléculaire |
C5H11O2P |
Poids moléculaire |
134.11 g/mol |
Nom IUPAC |
2,4-dimethyl-1,2λ5-oxaphospholane 2-oxide |
InChI |
InChI=1S/C5H11O2P/c1-5-3-7-8(2,6)4-5/h5H,3-4H2,1-2H3 |
Clé InChI |
WLKKQTCVFXJIIH-UHFFFAOYSA-N |
SMILES canonique |
CC1COP(=O)(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



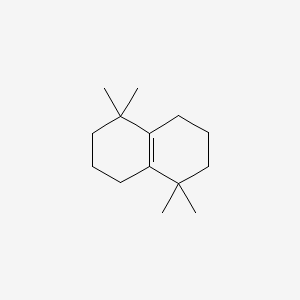
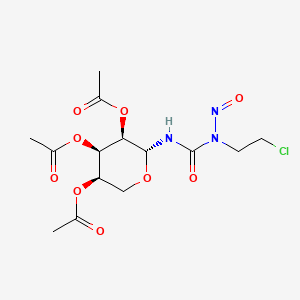
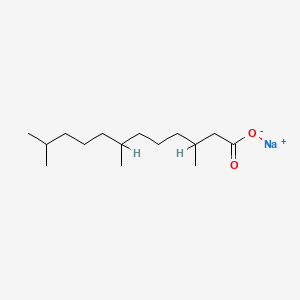
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
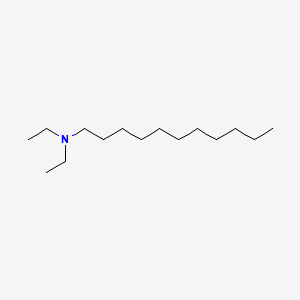
![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)


![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
